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Core Science & Biosynthesis

Foundational

Technical Guide: 4-Bromo-3-(2-methoxyethoxy)pyridine

CAS Number: 1628707-46-9 Role: High-Value Solubilizing Scaffold for Medicinal Chemistry[1] Part 1: Executive Summary & Strategic Value In the landscape of modern drug discovery, 4-Bromo-3-(2-methoxyethoxy)pyridine (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1628707-46-9 Role: High-Value Solubilizing Scaffold for Medicinal Chemistry[1]

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 4-Bromo-3-(2-methoxyethoxy)pyridine (CAS 1628707-46-9) represents a critical "solubility-enhancing" building block. As molecular complexity increases in kinase inhibitor and GPCR ligand design, lipophilicity (LogP) often rises, leading to poor bioavailability.

This scaffold solves a dual problem:

  • Structural Handle: The C4-Bromine atom serves as a highly reactive electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.

  • Physicochemical Modulation: The C3-(2-methoxyethoxy) side chain acts as a "mini-PEG" motif. It disrupts crystal lattice energy and interacts with aqueous solvent shells, significantly lowering LogP and improving metabolic stability compared to simple alkoxy groups.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 2: Chemical Identity & Properties[2][3][4]
PropertySpecification
CAS Number 1628707-46-9
IUPAC Name 4-Bromo-3-(2-methoxyethoxy)pyridine
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.07 g/mol
SMILES COCCOC1=C(Br)C=CN=C1
Appearance White to off-white solid / Low-melting solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
LogP (Predicted) ~1.2 (vs. ~2.1 for 3-ethoxy analog)
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C
Part 3: Synthetic Routes & Optimization

The synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine typically proceeds via the O-alkylation of the precursor 4-Bromo-3-hydroxypyridine (CAS 161417-28-3). Two primary methodologies are employed depending on scale and purity requirements.

Method A: Base-Mediated Alkylation (Standard Scale)

This is the most robust method for multi-gram synthesis. It utilizes a weak base to deprotonate the pyridinol, followed by nucleophilic attack on 1-bromo-2-methoxyethane.

  • Reagents: 4-Bromo-3-hydroxypyridine, 1-Bromo-2-methoxyethane, K₂CO₃ (or Cs₂CO₃).

  • Solvent: DMF or Acetonitrile (ACN).

  • Conditions: 60–80°C, 4–12 hours.

Method B: Mitsunobu Reaction (High Precision)

Used when avoiding strong heating or alkyl halides is necessary.

  • Reagents: 4-Bromo-3-hydroxypyridine, 2-Methoxyethanol, PPh₃, DIAD/DEAD.

  • Solvent: THF.

  • Mechanism: Activation of the alcohol followed by Sₙ2 displacement.

Experimental Protocol (Method A - Optimized)
  • Charge: To a dry round-bottom flask, add 4-Bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base: Add K₂CO₃ (2.0 eq) in one portion. Stir at RT for 30 min to ensure deprotonation (color change often observed).

  • Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).

  • Reaction: Heat to 60°C. Monitor by LCMS for consumption of the starting material (M+H 174/176).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-3-hydroxypyridine (CAS 161417-28-3) Reagents Reagents: 1-Bromo-2-methoxyethane K2CO3, DMF, 60°C Start->Reagents Dissolution Intermediate Transition State: Pyridin-3-olate anion Reagents->Intermediate Deprotonation Product 4-Bromo-3-(2-methoxyethoxy)pyridine (CAS 1628707-46-9) Intermediate->Product Sn2 Substitution

Figure 1: Step-wise synthesis pathway via base-mediated alkylation.

Part 4: Reactivity Profile & Applications

The strategic value of CAS 1628707-46-9 lies in its orthogonal reactivity. The bromine at C4 is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The most common application. The compound couples with aryl/heteroaryl boronic acids to generate bi-aryl scaffolds common in kinase inhibitors (e.g., EGFR, BTK inhibitors).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄.

  • Note: The 3-alkoxy group exerts a steric influence, often requiring slightly elevated temperatures (80-100°C) or Buchwald precatalysts (e.g., XPhos Pd G3) for hindered substrates.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce amine motifs at the C4 position.

  • Utility: Creating 4-aminopyridine derivatives, a privileged scaffold in CNS drug discovery.

3. Lithiation/Exchange

Treatment with n-BuLi or i-PrMgCl can effect bromine-lithium exchange, allowing the pyridine to act as a nucleophile toward aldehydes or ketones.

  • Caution: The 2-methoxyethoxy oxygen can coordinate to Lithium, potentially directing ortholithiation if conditions are not strictly controlled (low temp required: -78°C).

Visualization: Downstream Diversification

Reactivity Core 4-Bromo-3-(2-methoxyethoxy)pyridine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-Cat) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 3-Alkoxy-4-arylpyridine (Kinase Inhibitors) Suzuki->Biaryl Amine 4-Aminopyridine Deriv. (GPCR Ligands) Buchwald->Amine Alcohol Secondary Alcohols (via Aldehyde trapping) Lithiation->Alcohol

Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Part 5: Handling & Safety

While specific toxicological data for this exact CAS may be limited, it should be handled as a standard halogenated pyridine.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Stability: The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis acidic conditions (e.g., BBr₃) used for demethylation.

References
  • Mistry, S. N., et al. (2016). "4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor."[3] Journal of Medicinal Chemistry, 59(1), 388-409.[3] (Demonstrates utility of alkoxypyridine scaffolds).

  • Jörg, M., et al. (2021).[3] "Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators." ChemMedChem, 16(1), 216-233.[3]

Sources

Exploratory

Physical and chemical properties of 4-Bromo-3-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, found in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions. The introduction of a bromo-substituent at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 3-(2-methoxyethoxy) group can influence the compound's physicochemical properties, including solubility and lipophilicity, and may offer additional interaction points with biological targets.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, serving as a valuable resource for its utilization in research and development.

Physicochemical Properties

Given the limited availability of experimental data, the physicochemical properties of 4-Bromo-3-(2-methoxyethoxy)pyridine have been predicted using computational models based on its chemical structure.[5][6][7][8] These predicted values provide a useful estimation of the compound's characteristics.

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₀BrNO₂-
Molecular Weight 232.07 g/mol -
CAS Number 1628707-46-9-
SMILES COCCOC1=C(Br)C=CN=C1-
Appearance Expected to be a liquid or low-melting solidBased on similar structures
Boiling Point ~280-320 °CEstimation based on related compounds
Melting Point Not available-
logP ~1.5 - 2.5Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA) 31.35 Ų[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 0[9]
Rotatable Bonds 3[9]

Synthesis

A plausible and efficient method for the synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine is the Williamson ether synthesis.[1][10][11][12][13] This reaction involves the O-alkylation of a phenol or alkoxide with an alkyl halide. In this case, the readily available 4-bromo-3-hydroxypyridine serves as the phenolic precursor, which is deprotonated by a suitable base to form the corresponding alkoxide. This nucleophile then reacts with 2-bromoethyl methyl ether (or a related electrophile) to yield the target compound.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromo-3-hydroxypyridine

  • Sodium hydride (NaH) or a suitable base like potassium carbonate (K₂CO₃)

  • 2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone as solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-hydroxypyridine (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

  • Dissolve 2-bromoethyl methyl ether (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-3-(2-methoxyethoxy)pyridine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Bromo-3-hydroxypyridine D Williamson Ether Synthesis (O-alkylation) A->D B 2-Bromoethyl methyl ether B->D C Base (e.g., NaH) C->D E 4-Bromo-3-(2-methoxyethoxy)pyridine D->E Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 4-Bromo-3-(2-methoxyethoxy)pyridine B R-B(OH)₂ D 4-Aryl/Vinyl-3-(2-methoxyethoxy)pyridine A->D Suzuki E R₂NH G 4-Amino-3-(2-methoxyethoxy)pyridine A->G Buchwald-Hartwig B->D C Pd Catalyst, Base C->D E->G F Pd Catalyst, Ligand, Base F->G

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-3-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block in Modern Medicinal Chemistry 4-Bromo-3-(2-methoxyethoxy)pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-3-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of increasing importance in the landscape of pharmaceutical and agrochemical research. Its unique structural features, namely the reactive bromine atom at the 4-position and the ether linkage at the 3-position, render it a valuable intermediate for the synthesis of complex molecular architectures. The pyridine core is a ubiquitous scaffold in a vast array of biologically active compounds, and the strategic placement of the bromo and methoxyethoxy groups allows for a high degree of synthetic versatility.[1][2]

The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern drug discovery.[3][4] These reactions enable the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of diverse molecular fragments and the exploration of vast chemical space. The 2-methoxyethoxy side chain can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, which are critical parameters in the optimization of drug candidates.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Bromo-3-(2-methoxyethoxy)pyridine, along with insights into its reactivity and key applications in synthetic chemistry. The protocols and safety information herein are synthesized from established knowledge of similar brominated pyridine derivatives and are intended to empower researchers to utilize this versatile building block with confidence and precision.

I. Prudent Practices: Safety and Handling of 4-Bromo-3-(2-methoxyethoxy)pyridine

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Bromo-3-(2-methoxyethoxy)pyridine is not widely available, a robust safety protocol can be established by extrapolating data from structurally analogous compounds, such as 3-bromo-4-methoxypyridine and other brominated pyridine derivatives. The primary hazards associated with this class of compounds include skin and eye irritation, and potential harm if swallowed or inhaled.[5]

Personal Protective Equipment (PPE): The First Line of Defense

A rigorous PPE regimen is non-negotiable when handling 4-Bromo-3-(2-methoxyethoxy)pyridine. The following should be considered standard laboratory practice:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A full-sleeved, buttoned lab coat is required to protect against skin contact.

  • Respiratory Protection: All handling of the solid or solutions of the compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Safe Handling and Storage: Mitigating Risks

Adherence to proper handling and storage protocols is paramount for ensuring a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and prevent the build-up of electrostatic charge.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures: Preparedness and Response

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.
Ingestion Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention if adverse health effects persist or are severe.
Disposal Considerations: Environmental Responsibility

As with all pyridine derivatives, 4-Bromo-3-(2-methoxyethoxy)pyridine and any contaminated materials should be treated as hazardous waste.[6]

  • Collect waste in a designated, compatible, and properly labeled hazardous waste container.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Consult with your institution's Environmental Health & Safety (EHS) department and local waste disposal authorities for specific guidelines, as regulations can vary.

II. Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of 4-Bromo-3-(2-methoxyethoxy)pyridine is essential for its effective use in synthesis and for quality control.

PropertyValue
CAS Number 1628707-46-9[7]
Molecular Formula C₈H₁₀BrNO₂[7]
Molecular Weight 232.07 g/mol [7]
Appearance Expected to be an off-white to yellow solid or oil.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Spectroscopic Characterization: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the methylene and methyl protons of the 2-methoxyethoxy side chain. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. For a similar compound, 4-bromo-3-hydroxypyridine, the aromatic protons appear at δ 8.43 (d, J=1.5 Hz, 1H), 8.02 (d, J=7.2 Hz, 1H), and 7.54 (dd, J=7.2, 1.5 Hz, 1H).[8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the bromo and alkoxy substituents.

Mass Spectrometry (MS):

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the ether linkage, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

III. Reactivity and Synthetic Applications: A Gateway to Novel Compounds

The synthetic utility of 4-Bromo-3-(2-methoxyethoxy)pyridine is primarily derived from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an aryl halide. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.

Suzuki_Coupling A 4-Bromo-3-(2-methoxyethoxy)pyridine F 4-Aryl-3-(2-methoxyethoxy)pyridine A->F Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane/H₂O) E->F

Diagram 1: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The optimal catalyst, ligand, base, and solvent may vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[1][9] This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceuticals.

Buchwald_Hartwig_Amination A 4-Bromo-3-(2-methoxyethoxy)pyridine G 4-(Amino)-3-(2-methoxyethoxy)pyridine A->G Buchwald-Hartwig Amination B Amine (R¹R²NH) B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., BINAP, Xantphos) D->G E Base (e.g., NaOtBu, K₃PO₄) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Diagram 2: Buchwald-Hartwig Amination Workflow.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) in an oven-dried reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring (typically between 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Note: The choice of catalyst, ligand, and base is crucial and often needs to be optimized for different amine substrates.

IV. Role in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs. The ability to functionalize the 4-position of the 3-alkoxypyridine scaffold via cross-coupling reactions makes 4-Bromo-3-(2-methoxyethoxy)pyridine a valuable starting material for the synthesis of compound libraries for high-throughput screening. For instance, 4-bromo-2-hydroxypyridine has been utilized in the synthesis of positive allosteric modulators of the M1 muscarinic acetylcholine receptor, which are being investigated for the treatment of Alzheimer's disease and schizophrenia.[10] The structural motifs accessible from 4-Bromo-3-(2-methoxyethoxy)pyridine are of significant interest in the development of kinase inhibitors and other targeted therapies.

V. Conclusion

4-Bromo-3-(2-methoxyethoxy)pyridine is a versatile and valuable building block for the synthesis of complex, biologically active molecules. A thorough understanding of its safety and handling requirements, coupled with a knowledge of its reactivity profile, empowers researchers to effectively and safely utilize this compound in their drug discovery and development endeavors. The protocols and information presented in this guide are intended to serve as a foundation for the safe and efficient application of this important synthetic intermediate.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wu, Y., et al. (2019). Novel pyridine-based Pd(II)
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • AtlanChim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Synthonix, Inc. 4-Bromo-2-(2-methoxyethoxy)pyridine. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubChem. 4-Bromo-2-methoxypyridine. [Link]

  • PubChem. 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. [Link]

  • SpectraBase. 4-Bromo-3-methoxy-3-methylbutan-2-one. [Link]

  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • SpectraBase. 4'-Bromo-3,4-(methylenedioxy)cinnamanilide. [Link]

  • SciTechnol. Medicinal Chemistry. [Link]

  • ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • NIST. Pyridine, 4-methyl-. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine Derivatives Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.[4]

This guide focuses on the synthesis and derivatization of a highly versatile building block: 4-Bromo-3-(2-methoxyethoxy)pyridine . This intermediate is of particular interest to researchers in drug development for several key reasons:

  • Orthogonal Functional Handles: It possesses two distinct points for chemical modification. The bromine atom at the C4-position serves as a classical handle for a wide range of palladium-catalyzed cross-coupling reactions. The ether linkage at the C3-position, while more stable, can be varied by starting from different alcohols, allowing for modulation of properties like solubility and cell permeability.

  • Strategic Substitution Pattern: The 3,4-disubstitution pattern is a common motif in kinase inhibitors and other targeted therapies. The methoxyethoxy side chain, in particular, can act as a hydrogen bond acceptor and enhance solubility.

This document provides a comprehensive overview of the synthesis of the core scaffold and its subsequent elaboration into diverse derivatives, offering field-proven insights and detailed protocols for the practicing medicinal or process chemist.

Part 1: Synthesis of the Core Scaffold: 4-Bromo-3-(2-methoxyethoxy)pyridine

The most logical and efficient approach to the target scaffold involves a two-step sequence: the preparation of the key precursor, 4-bromo-3-hydroxypyridine, followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain.

Retrosynthetic Analysis

A retrosynthetic disconnection of the ether bond in the target molecule points directly to 4-bromo-3-hydroxypyridine and a suitable 2-methoxyethoxy electrophile, such as 2-bromoethyl methyl ether.

G Target 4-Bromo-3-(2-methoxyethoxy)pyridine Disconnection C-O Ether Bond Formation (Williamson Ether Synthesis) Target->Disconnection Intermediates 4-Bromo-3-hydroxypyridine + 2-Bromoethyl methyl ether Disconnection->Intermediates

Caption: Retrosynthetic approach for the core scaffold.

Preparation of Starting Material: 4-Bromo-3-hydroxypyridine

While 4-bromo-3-hydroxypyridine is commercially available from several suppliers[5][6], its synthesis may be required for large-scale campaigns or if sourcing becomes an issue. A reliable method involves the deprotection of a carbamate precursor.[7]

Protocol 1: Synthesis of 4-Bromo-3-hydroxypyridine [7]

  • Reaction Setup: To a solution of 4-bromo-3-pyridinyl diethylcarbamate (1.0 eq) in methanol (approx. 3.6 M), add a solution of sodium methoxide in methanol (approx. 2.1 eq).

  • Reaction Execution: Heat the resulting mixture to reflux for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol by distillation under reduced pressure. Add ethyl acetate and a small amount of water to the residue.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 9 using 20% aqueous sulfuric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer and any residue with additional portions of ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Williamson Ether Synthesis

The key step in forming the core scaffold is the nucleophilic substitution of an alkyl halide by the alkoxide generated from 4-bromo-3-hydroxypyridine. The choice of base is critical to ensure complete deprotonation of the weakly acidic pyridinolic proton without promoting side reactions. Sodium hydride is a strong, non-nucleophilic base well-suited for this purpose.

Protocol 2: Synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Alkoxide Formation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solvent.

  • Substrate Addition: Slowly add a solution of 4-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the final product.

ReagentMolar Eq.Purpose
4-Bromo-3-hydroxypyridine1.0Starting Material
Sodium Hydride (NaH)1.2Base for deprotonation
2-Bromoethyl methyl ether1.1Electrophile
Anhydrous DMF-Solvent

Table 1: Key Reagents for Williamson Ether Synthesis.

G cluster_0 Synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine Start 4-Bromo-3-pyridinyl diethylcarbamate Step1 NaOCH₃, MeOH Reflux Start->Step1 Intermediate1 4-Bromo-3-hydroxypyridine Step1->Intermediate1 Step2 1. NaH, DMF 2. BrCH₂CH₂OCH₃ Intermediate1->Step2 Product 4-Bromo-3-(2-methoxyethoxy)pyridine Step2->Product

Caption: Workflow for the synthesis of the core scaffold.

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is a versatile functional group for building molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[9][10] For the 4-bromo-3-(2-methoxyethoxy)pyridine scaffold, this allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C4-position.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are essential. Complexes with phosphine ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The ligand stabilizes the palladium center and modulates its reactivity. The pyridine nitrogen can potentially coordinate to the palladium, which may require careful selection of the catalyst system to avoid deactivation.[9]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.[9][11] The choice of base can significantly impact reaction rate and yield.

  • Solvent: The reaction is typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to facilitate the dissolution of both the organic substrates and the inorganic base.[9][11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-3-(2-methoxyethoxy)pyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the starting bromide.

  • Reaction Execution: Heat the mixture (typically 80-100 °C) with vigorous stirring for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Arylboronic Acid DerivativeExpected Product Substituent at C4
Phenylboronic acidPhenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Fluorophenylboronic acid3-Fluorophenyl
Thiophene-2-boronic acidThiophen-2-yl
Pyridine-3-boronic acidPyridin-3-yl

Table 2: Representative Boronic Acids for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of a wide range of aryl amines.[12][13] This reaction is particularly valuable as classical methods for aryl C-N bond formation often require harsh conditions and have limited substrate scope.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, XPhos, or BrettPhos are commonly employed in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[14] The ligand facilitates both the oxidative addition and the final reductive elimination steps.

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 3-8 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Substrate Addition: Add 4-bromo-3-(2-methoxyethoxy)pyridine (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the mixture (typically 80-110 °C) with stirring for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.

Amine Coupling PartnerExpected Product Substituent at C4
MorpholineMorpholin-4-yl
AnilinePhenylamino
BenzylamineBenzylamino
tert-Butyl carbamatetert-Butoxycarbonylamino
CyclohexylamineCyclohexylamino

Table 3: Representative Amines for Buchwald-Hartwig Amination.

G cluster_0 Derivatization of 4-Bromo-3-(2-methoxyethoxy)pyridine Core 4-Bromo-3-(2-methoxyethoxy)pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Ligand, Base) Core->Buchwald Product_Suzuki 4-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Buchwald 4-Amino Derivatives Buchwald->Product_Buchwald

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-3-(2-methoxyethoxy)pyridine

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reporte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium-catalyzed reaction, often co-catalyzed by copper, has become an indispensable tool for constructing complex molecular architectures.[2][3] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the resulting arylalkyne and conjugated enyne moieties are prevalent structural motifs.[2][4][5]

Pyridine scaffolds are of immense interest in drug development and materials science. The Sonogashira coupling of substituted bromopyridines, such as 4-Bromo-3-(2-methoxyethoxy)pyridine, provides a direct and efficient pathway to novel 3,4-disubstituted pyridine derivatives. These products serve as versatile intermediates for more complex heterocyclic systems. This guide provides an in-depth analysis of the Sonogashira coupling mechanism and offers detailed, field-proven protocols for its application to 4-Bromo-3-(2-methoxyethoxy)pyridine, addressing the specific challenges posed by heteroaromatic substrates.

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing coupling protocols. The Sonogashira reaction can proceed through two primary catalytic cycles: the classical copper-cocatalyzed pathway and a copper-free variant.

The Classical Palladium/Copper Dual Catalytic Cycle

The traditional Sonogashira reaction employs a dual-catalyst system, where palladium and copper work in concert.[3][4] The mechanism is understood to involve two interconnected cycles.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-Bromo-3-(2-methoxyethoxy)pyridine), forming a Pd(II) intermediate.[1][4]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[5] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its acetylide group to the Pd(II) complex in a step known as transmetalation. This is often the rate-determining step.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

The diagram below illustrates this synergistic relationship.

Classical_Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_trans Transfers Acetylide cu_acetylide->cu_halide (from Transmetalation) alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide aryl_halide Ar-Br (4-Bromo-3-alkoxypyridine) aryl_halide->pd_ox

Caption: The dual catalytic cycle of the classical Sonogashira coupling.

The Copper-Free Sonogashira Cycle

While highly effective, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling), and its removal from the final product can be challenging, a significant concern in pharmaceutical synthesis.[2][7] This has led to the development of copper-free protocols.

In the absence of copper, the mechanism is believed to proceed via a different pathway for alkyne activation.[4][8]

  • Oxidative Addition: Similar to the classical pathway, the reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.[2]

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base (typically stronger than in the copper-cocatalyzed version) then deprotonates the alkyne directly on the palladium center, forming a palladium acetylide intermediate.[4][7]

  • Reductive Elimination: The palladium acetylide complex then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][4]

Copper_Free_Sonogashira pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition pd_alkyne_complex [Ar-Pd(II)L₂(H-C≡CR)]⁺Br⁻ pd_ox->pd_alkyne_complex Alkyne Coordination pd_acetylide Ar-Pd(II)L₂(C≡CR) pd_alkyne_complex->pd_acetylide Deprotonation base_h Base-H⁺Br⁻ pd_alkyne_complex->base_h pd_acetylide->pd0 Reductive Elimination product Ar-C≡CR pd_acetylide->product aryl_halide Ar-Br aryl_halide->pd_ox alkyne H-C≡CR alkyne->pd_alkyne_complex base Base base->pd_alkyne_complex Protocol1_Workflow start Start setup Assemble glassware under N₂. Add Pd catalyst, CuI, and ligand. start->setup add_reagents Add Ar-Br, alkyne, solvent (DMF), and base (Et₃N). setup->add_reagents react Heat reaction to 80-100 °C. Monitor by TLC/LC-MS. add_reagents->react workup Cool to RT. Quench, extract with organic solvent. react->workup purify Dry organic layer, concentrate. Purify via column chromatography. workup->purify end Product Characterization purify->end

Caption: Experimental workflow for the traditional Sonogashira coupling.

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv) and Copper(I) iodide (CuI, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, to make a ~0.2 M solution) followed by triethylamine (Et₃N, 3.0 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 3-6 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates or when copper contamination is a concern. It often requires a more robust ligand and base combination.

Workflow Diagram

Protocol2_Workflow start Start setup Assemble glassware under N₂. Add Pd catalyst and ligand. start->setup add_reagents Add Ar-Br, alkyne, base (e.g., Cs₂CO₃), and solvent (e.g., Dioxane). setup->add_reagents react Heat reaction to 100-110 °C. Monitor by TLC/LC-MS. add_reagents->react workup Cool to RT. Filter solids, dilute filtrate with water. react->workup purify Extract with organic solvent. Dry, concentrate, and purify via column. workup->purify end Product Characterization purify->end

Caption: Experimental workflow for the copper-free Sonogashira coupling.

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and a bulky, electron-rich phosphine ligand such as XPhos (0.06 equiv).

  • Inert Atmosphere: Seal the tube and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv), the terminal alkyne (1.5 equiv), and an anhydrous base such as cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to make a ~0.2 M solution) via syringe.

  • Reaction: Seal the Schlenk tube and immerse it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Part 3: Data Presentation and Protocol Comparison

Choosing the appropriate protocol depends on the specific alkyne, scale, and purity requirements of the final product.

Table 1: Comparison of Sonogashira Coupling Protocols

ParameterProtocol 1: Traditional Pd/CuProtocol 2: Copper-Free
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / Bulky Phosphine Ligand
Typical Base Amine bases (Et₃N, DIPEA)Inorganic bases (Cs₂CO₃, K₃PO₄)
Typical Solvent DMF, THF, TolueneDioxane, Toluene, NMP
Temperature 60 - 100 °C80 - 120 °C
Advantages Faster reaction times, lower temperatures, generally reliable. [9][10]Avoids alkyne homocoupling, simplifies purification, suitable for sensitive substrates. [5][11]
Disadvantages Potential for Glaser homocoupling, copper contamination. [2][7]Slower reaction times, requires higher temperatures and more expensive ligands. [8]

Table 2: Reagent Guide for Protocol 1 (Traditional Pd/Cu)

ReagentPurposeTypical Molar Equiv.
4-Bromo-3-(2-methoxyethoxy)pyridineAryl Halide Substrate1.0
Terminal AlkyneCoupling Partner1.1 - 1.5
Pd(PPh₃)₂Cl₂Palladium Catalyst Precursor0.01 - 0.05
CuICo-catalyst (Alkyne Activation)0.02 - 0.10
Et₃N / DIPEABase (Neutralizes HBr, aids alkyne deprotonation)2.0 - 4.0
DMF / THFSolvent-

Table 3: Reagent Guide for Protocol 2 (Copper-Free)

ReagentPurposeTypical Molar Equiv.
4-Bromo-3-(2-methoxyethoxy)pyridineAryl Halide Substrate1.0
Terminal AlkyneCoupling Partner1.2 - 2.0
Pd(OAc)₂ or Pd₂(dba)₃Palladium Catalyst Precursor0.01 - 0.05
XPhos / SPhos / etc.Ligand (Stabilizes Pd(0), promotes oxidative addition)0.02 - 0.10
Cs₂CO₃ / K₃PO₄Base (Alkyne deprotonation, neutralizes HBr)2.0 - 3.0
Dioxane / TolueneSolvent-

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 29, 2024, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(34), 20959-20989. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 29, 2024, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? Study Prep. Retrieved February 29, 2024, from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved February 29, 2024, from [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(34), 20959–20989. Available at: [Link]

  • ACS Publications. (2022, June 30). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Available at: [Link]

  • MDPI. (2025, November 17). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved February 29, 2024, from [Link]

  • RSC Publishing. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. Retrieved February 29, 2024, from [Link]

  • ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • ACS Publications. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... [Table]. Retrieved February 29, 2024, from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... [Scientific Diagram]. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. [Request PDF]. Retrieved February 29, 2024, from [Link]

Sources

Application

Synthesis of substituted pyridines using 4-Bromo-3-(2-methoxyethoxy)pyridine

Application Note: Strategic Functionalization of 4-Bromo-3-(2-methoxyethoxy)pyridine Executive Summary This technical guide details the synthetic utility of 4-Bromo-3-(2-methoxyethoxy)pyridine , a high-value scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4-Bromo-3-(2-methoxyethoxy)pyridine

Executive Summary

This technical guide details the synthetic utility of 4-Bromo-3-(2-methoxyethoxy)pyridine , a high-value scaffold in medicinal chemistry. Unlike simple halopyridines, this molecule incorporates a 2-methoxyethoxy side chain at the C3 position. This "PEG-like" moiety serves a dual purpose: it significantly enhances the aqueous solubility of lipophilic drug candidates (a common bottleneck in ADME profiling) and acts as a directing group during metallation events.

This document provides validated protocols for three core transformations:

  • Suzuki-Miyaura Coupling (C-C bond formation)

  • Buchwald-Hartwig Amination (C-N bond formation)[1]

  • Lithium-Halogen Exchange (Electrophilic trapping)

Chemical Profile & Reactivity Analysis

PropertySpecification
Molecule Name 4-Bromo-3-(2-methoxyethoxy)pyridine
Structure Pyridine ring substituted with Br at C4 and

at C3
Molecular Weight ~232.07 g/mol
Key Reactivity C4-Bromine (Electrophilic), C3-Ether (Chelating/Donating)
Solubility High in DCM, THF, MeOH; Moderate in Water (due to ether chain)

Mechanistic Insight: The C3-alkoxy group exerts an electron-donating effect, making the C4-position slightly less electrophilic than in 4-bromopyridine. However, the inductive withdrawal of the pyridine nitrogen ensures the C4-bromide remains highly active for oxidative addition with Palladium(0). Crucially, the oxygen atoms in the side chain can coordinate with hard metals (Li, Mg), stabilizing lithiated intermediates and preventing rapid decomposition common in 3-alkoxypyridines [1].

Reaction Map & Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

ReactionMap Start 4-Bromo-3-(2-methoxyethoxy)pyridine Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination (C-N Formation) Start->Buchwald R-NH2 Pd2(dba)3/Xantphos Lithiation Li-Halogen Exchange (Formylation/Carboxylation) Start->Lithiation n-BuLi -78°C ProductA 4-Aryl-3-(2-methoxyethoxy)pyridine (Kinase Inhibitor Scaffolds) Suzuki->ProductA ProductB 4-Amino-3-(2-methoxyethoxy)pyridine (GPCR Ligands) Buchwald->ProductB ProductC Pyridine-4-carboxylic acids/aldehydes (Building Blocks) Lithiation->ProductC

Caption: Divergent synthetic pathways for 4-Bromo-3-(2-methoxyethoxy)pyridine utilizing the reactive C4-bromide.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of biaryl systems common in kinase inhibitors.

Rationale: The bidentate ligand dppf is chosen to enhance the stability of the Pd-catalyst against the coordinating ability of the pyridine nitrogen.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol, 232 mg)

    • Aryl Boronic Acid: 1.2 – 1.5 equiv

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base:

      
       (2.0 M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed 1,4-dioxane (5 mL) and aqueous

      
      .
      
    • Heat to 90°C for 4–6 hours. Monitor by LC-MS (Look for M+H of product; Br isotope pattern disappearance).

    • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over

      
      .
      
  • Optimization Note: If hydrolysis of the boronic acid is competitive, switch to anhydrous conditions using

    
     and DMF at 100°C.
    
Protocol B: Buchwald-Hartwig Amination

Target: Introduction of amine functionality at C4.

Rationale: C4-amination of pyridines is challenging due to catalyst poisoning. We utilize Xantphos , a wide-bite-angle ligand, which facilitates reductive elimination and prevents formation of stable bis-pyridine Pd complexes [2].

  • Reagents:

    • Substrate: 1.0 equiv

    • Amine (Primary or Secondary): 1.2 equiv

    • Catalyst:

      
       (2.5 mol% Pd)
      
    • Ligand: Xantphos (5 mol%)

    • Base:

      
       (2.0 equiv) or NaOtBu (1.5 equiv)
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • Pre-complexation: Stir

      
       and Xantphos in the solvent for 10 mins under Argon until the solution turns clear/orange.
      
    • Add the pyridine substrate, amine, and base.[2]

    • Seal and heat to 100°C overnight (12–16h).

    • Workup: Dilute with DCM, wash with water.

    • Critical Step: The product may retain Palladium.[1][2][3] Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Protocol C: Lithium-Halogen Exchange (Trapping)

Target: Access to aldehydes or carboxylic acids.

Rationale: Direct nucleophilic displacement at C4 is difficult. Halogen-metal exchange using n-BuLi is extremely fast. The C3-alkoxy group helps coordinate the lithium, but the reaction must be kept at -78°C to prevent "halogen dance" or polymerization [3].

  • Reagents:

    • Substrate: 1.0 equiv

    • Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

    • Electrophile: DMF (for aldehyde) or Dry Ice (for acid)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve substrate in anhydrous THF under Argon. Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.

    • Stir for exactly 15 minutes at -78°C. Do not prolong, as the lithiated species can isomerize.

    • Add the electrophile (e.g., neat DMF, 3.0 equiv) rapidly.

    • Allow to warm to 0°C over 1 hour.

    • Quench with saturated

      
      .
      

Troubleshooting & Optimization (Expert Tips)

IssueRoot CauseSolution
Low Yield in Suzuki Protodeboronation of Boronic AcidSwitch to Boronic Ester (Pinacol ester) or use

as base.
Catalyst Poisoning Pyridine N binding to PdIncrease catalyst loading to 10% or switch to precatalysts like XPhos Pd G3 .
Regio-scrambling Halogen Dance during LithiationEnsure temperature stays below -70°C; keep lithiation time <20 mins.
Purification Issues Product is too polar (streaking)Add 1% Triethylamine to the silica column or use C18 Reverse Phase chromatography.

Physicochemical Advantages (The "Solubility Switch")

The inclusion of the 2-methoxyethoxy group is not arbitrary. In drug discovery, replacing a simple methoxy group (-OMe) with a methoxyethoxy group (


) often results in:
  • Lower LogD: Increased polarity without introducing hydrogen bond donors (HBD).

  • Metabolic Stability: The ether chain is generally robust against CYP450 oxidative dealkylation compared to simple alkyl chains.

  • Crystal Packing Disruption: The flexible tail lowers the melting point, aiding solubility in formulation vehicles [4].

References

  • Mongin, F., et al. (2025).[4] New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate.

  • Wuxi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

  • Schlosser, M. (2005). The "Halogen Dance" in Pyridine Chemistry. Semantic Scholar.

  • Chiodi, D., & Ishihara, Y. (2024).[5] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-3-(2-methoxyethoxy)pyridine

Welcome to the technical support center for 4-Bromo-3-(2-methoxyethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile pyridine building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-3-(2-methoxyethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile pyridine building block in metal-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the specific challenges associated with this substrate and optimize your reaction conditions for maximum yield and purity.

Introduction: Understanding the Substrate

4-Bromo-3-(2-methoxyethoxy)pyridine is a valuable heterocyclic building block. However, its successful implementation in cross-coupling reactions requires careful consideration of its unique electronic and structural properties. The pyridine nitrogen, with its lone pair of electrons, can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation—a well-documented issue often referred to as the "2-pyridyl problem," which can extend its influence to other positions.[1][2][3][4] Furthermore, the electron-donating 3-alkoxy group makes the C-Br bond more electron-rich, which can slow the rate of oxidative addition, a critical step in the catalytic cycle.

This guide will help you overcome these challenges by providing rational, evidence-based strategies for optimizing your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using 4-Bromo-3-(2-methoxyethoxy)pyridine in cross-coupling reactions?

A1: The primary challenges stem from the pyridine nitrogen. Its Lewis basicity can lead to:

  • Catalyst Poisoning: The nitrogen lone pair can coordinate to the palladium center, forming stable, catalytically inactive complexes.[1][2][4] This blocks sites required for the catalytic cycle to proceed.

  • Product Inhibition: If the coupled product also contains the pyridine moiety, it can similarly inhibit the catalyst, causing the reaction to stall over time.[2]

  • Slow Oxidative Addition: The electron-donating effect of the 3-alkoxy substituent increases electron density at the C4 position, making the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[5]

Q2: How do I choose the right class of ligand for this substrate?

A2: The choice of ligand is critical to success. For electron-rich heteroaryl halides like this one, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[6] These ligands promote the desired catalytic cycle by stabilizing the palladium center and sterically hindering the coordination of the pyridine nitrogen.[4][6]

Q3: Why is degassing the solvent and maintaining an inert atmosphere so important?

A3: The active catalyst in most cross-coupling reactions is a Pd(0) species, which is highly sensitive to oxygen.[6] Failure to maintain strictly inert conditions (using argon or nitrogen) and to properly degas solvents can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species or the formation of palladium black (finely divided, inactive palladium metal).[1] This is a common cause of reaction failure or low yield.

Q4: Should I be concerned about the stability of my coupling partner (e.g., boronic acid)?

A4: Absolutely. Reagent quality is paramount. Boronic acids, for instance, are susceptible to degradation over time, especially if not stored properly. They can undergo protodeboronation or form inactive trimeric boroxines.[6] It is always advisable to use fresh, high-purity coupling partners. If in doubt, consider using more stable alternatives like MIDA boronates or trifluoroborate salts.[5]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Q: I've set up my Suzuki-Miyaura coupling, but after several hours, I see only starting material. What should I check first?

    • A: The most likely culprit is an inactive catalyst.

      • Inert Atmosphere: Confirm your reaction setup is scrupulously air- and moisture-free. Ensure solvents were rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[6]

      • Catalyst & Ligand Quality: Is your palladium source old or of questionable purity? Is the phosphine ligand potentially oxidized? Using an air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can often resolve this issue.

      • Base Activity: For Suzuki couplings, the base is crucial for activating the boronic acid.[5] If you are using a solid base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and dry. Poor solubility of the base can also stall the reaction; consider a different solvent or the addition of a small amount of water, which can sometimes be beneficial.[5]

      • Ligand Choice: Your ligand may not be suitable. The electron-rich nature of the substrate may require a highly electron-rich and sterically demanding ligand (e.g., XPhos, SPhos) to facilitate the oxidative addition step.[5]

Problem 2: I'm observing significant formation of side products.

  • Q: My main side product is 3-(2-methoxyethoxy)pyridine (hydrodehalogenation). How can I prevent this?

    • A: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled.

      • Moisture Control: The primary cause is often a proton source, most commonly water. Ensure all reagents and solvents are anhydrous.[6]

      • Base Selection: The choice of base can influence this side reaction. Strong, non-nucleophilic bases are often used, but their properties matter. For instance, in a Buchwald-Hartwig amination, screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary to find one that disfavors the reduction pathway.[6][7]

      • Reagent Purity: Impurities in your coupling partner (e.g., amine, boronic acid) can sometimes act as hydrogen donors.[6]

  • Q: In my Suzuki reaction, I'm seeing a lot of homocoupling of my boronic acid. What's causing this?

    • A: Homocoupling is typically caused by the presence of oxygen.[6]

      • Improve Degassing: This is a clear sign that your inert atmosphere technique needs improvement. Re-evaluate your degassing procedure and ensure a positive pressure of inert gas is maintained throughout the reaction.

      • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[6]

      • Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]

Problem 3: My reaction starts well but then stalls or my catalyst crashes out.

  • Q: My reaction mixture is turning black and the conversion has stopped. What is happening?

    • A: The formation of a black precipitate is almost always palladium black, which indicates your catalyst has decomposed and deactivated.[1]

      • Ligand Instability: The ligand may be degrading at the reaction temperature. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) or a different Buchwald-type phosphine ligand.[6]

      • Temperature: The reaction temperature may be too high, accelerating catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[6]

      • Inhibition: As discussed, the pyridine nitrogen in your starting material or product can bind to the palladium, leading to the formation of unstable complexes that are prone to aggregation. Using a more sterically hindered ligand can help prevent this.[2]

    Catalyst_Inhibition cluster_inactive Inactive Complex Catalyst L-Pd(0)-L Inactive L-Pd(0)-Py Catalyst->Inactive Coordination of Pyridine N-lone pair Pyridine Py-Br Pyridine->Inactive

    Caption: Inhibition of the Pd(0) catalyst by pyridine nitrogen.

Optimized Reaction Condition Tables

The following tables provide recommended starting points for various cross-coupling reactions with 4-Bromo-3-(2-methoxyethoxy)pyridine. Note: These are starting points and may require further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendationRationale & Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective Pd(0) and Pd(II) sources.[8]
Ligand XPhos, SPhos, or RuPhos (1.2-2.4x Pd mol%)Bulky, electron-rich ligands are essential to overcome substrate inhibition and promote oxidative addition.[6]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Strong, non-nucleophilic bases are generally effective.[6]
Solvent Toluene/H₂O (e.g., 10:1) or Dioxane/H₂OAprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitating transmetalation.[5]
Temperature 80 - 110 °CDependent on the specific catalyst system and coupling partners.

Table 2: Buchwald-Hartwig Amination Conditions

ComponentRecommendationRationale & Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald PrecatalystPrecatalysts offer convenience and higher activity.
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines)[9]Ligand choice is highly dependent on the amine coupling partner.[7]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong bases are required.[7] LHMDS can offer better tolerance for protic functional groups.[9]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 90 - 110 °CTypical range for these couplings.

Table 3: Sonogashira Coupling Conditions

ComponentRecommendationRationale & Notes
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂Standard catalysts for Sonogashira reactions.[10]
Copper Co-catalyst CuI (2-10 mol%)Essential for the classical Sonogashira mechanism.[11]
Ligand PPh₃ or XPhosPPh₃ is traditional, but a more advanced ligand like XPhos may improve performance with this challenging substrate.[12]
Base Et₃N or DIPA (as solvent or co-solvent)An amine base is required to neutralize the HX byproduct.[13]
Solvent THF, DMF, or neat amine baseSolvent choice depends on substrate solubility and reaction temperature.
Temperature Room Temperature to 100 °CReaction can often be run under mild conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 4-Bromo-3-(2-methoxyethoxy)pyridine with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to make a 0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of 4-Bromo-3-(2-methoxyethoxy)pyridine with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere in a glovebox.

  • Reagent Addition: Add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv.) and the anhydrous, degassed solvent (e.g., Toluene). Finally, add the amine coupling partner (1.1-1.2 equiv.) via syringe.

  • Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L₂(R') OA_Complex->Trans_Complex Transmetalation (R'-M) Trans_Complex->Pd0 Reductive Elimination Product Ar-R' Trans_Complex->Product Troubleshooting_Workflow Start Low or No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Poor Reagent Quality? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Sol1 Check Inert Atmosphere Use Fresh Catalyst/Ligand Cause1->Sol1 Action Sol2 Verify Purity of Starting Materials Cause2->Sol2 Action Sol3 Screen Ligands, Bases, Solvents & Temperature Cause3->Sol3 Action

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Powers, D. C., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Catalysis. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar. [Link]

  • Tondreau, A. M., et al. (2016). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society. [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • BenchChem. (2025).
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Shields, J. D., & Doyle, A. G. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Nykaza, T. V., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Betson, M. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Pearson+. (2024). Predict the product of the following Stille coupling reactions.(b.... [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • Özkal, E., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Optimisation of the reaction conditions a. [Link]

Sources

Optimization

Technical Support Center: Lithiation of Bromopyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the lithiation of bromopyridines. This resource is designed to provide expert guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the lithiation of bromopyridines. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that while powerful, the lithiation of bromopyridines can be fraught with difficulties. This guide offers practical, field-tested advice to help you navigate these issues and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the lithiation of bromopyridines in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Question 1: I'm observing a mixture of regioisomers in my final product. What is causing this and how can I prevent it?

Answer:

The most likely cause of regioisomeric mixtures is a phenomenon known as the "halogen dance" or halogen migration.[1][2][3][4][5] This is a base-catalyzed isomerization where the bromine atom "dances" to a different position on the pyridine ring, leading to the formation of an undesired lithiated intermediate.[5]

Causality: The halogen dance is driven by thermodynamics, with the reaction proceeding towards the most stable lithiated pyridine intermediate.[5] This process is often facilitated by certain bases and can be highly dependent on reaction conditions.[1][2]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Cryogenic temperatures (typically -78 °C or lower) are crucial to minimize the rate of the halogen dance.[1][6] The lithiation itself (halogen-lithium exchange) is often very fast, while the subsequent isomerization is slower and more temperature-dependent.[7]

  • Optimize Your Base and Solvent System:

    • For simple bromine-lithium exchange, n-butyllithium (n-BuLi) is commonly used.

    • If you are performing a deprotonation, lithium diisopropylamide (LDA) is a frequent choice. However, be aware that the choice of base can influence the propensity for the halogen dance.[2]

    • Consider using toluene as a solvent, which has been shown to provide cleaner lithiation of 3-bromopyridine at -50°C.[8][9] The solvent can significantly impact the reactivity of the organolithium base.[5]

  • Implement an "In Situ Quench" Protocol: Add the electrophile to the reaction mixture before the addition of the organolithium reagent. This allows the desired lithiated species to be trapped by the electrophile as soon as it is formed, minimizing the time available for isomerization.[10][11][12]

  • Consider Flow Chemistry: Continuous-flow microreactors offer excellent temperature control and short residence times, which can effectively suppress the halogen dance and other side reactions.[1][6][13]

Experimental Protocol: In Situ Quench for the Synthesis of 3-Pyridylboronic Acid [10][12]

  • To a solution of 3-bromopyridine and triisopropyl borate in a mixture of THF and toluene, add n-butyllithium dropwise at -78 °C.

  • The rationale is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester.[12]

  • This allows for the immediate trapping of the 3-lithiopyridine intermediate.

Question 2: My reaction is giving a low yield, and I'm recovering a significant amount of the debrominated starting material (e.g., pyridine from bromopyridine). What's happening?

Answer:

The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[14] This occurs when the lithiated pyridine intermediate is protonated by a proton source in the reaction mixture before it can react with your electrophile.

Causality: Organolithium reagents are extremely strong bases and will readily react with even weakly acidic protons. The source of these protons can be moisture in your reagents or solvent, or even the glassware itself.[7]

Troubleshooting Protocol:

  • Rigorously Dry Your Glassware and Reagents:

    • Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (nitrogen or argon).[7][14]

    • Use anhydrous solvents. While molecular sieves can be effective, for highly sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) is recommended.[7]

    • Ensure your starting bromopyridine and electrophile are anhydrous.

  • Titrate Your Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time. Titrating your n-BuLi or other organolithium solution before use will ensure you are adding the correct stoichiometry.

  • Maintain a Strict Inert Atmosphere: Perform the reaction under a positive pressure of dry nitrogen or argon. Use Schlenk line techniques or a glovebox for optimal exclusion of atmospheric moisture.[7]

  • Check Your Electrophile: Some electrophiles can have acidic protons. If possible, use a derivative without acidic protons or consider a different synthetic route.

Question 3: The lithiation of my di-bromopyridine is not selective, leading to a mixture of mono- and di-lithiated species. How can I achieve selective monolithiation?

Answer:

Achieving selective monolithiation of di-bromopyridines can be challenging and is highly dependent on the substitution pattern and reaction conditions.

Causality: The relative acidity of the protons and the kinetic versus thermodynamic control of the deprotonation or halogen-lithium exchange play a crucial role. For di-bromopyridines, the electronic and steric environment of each bromine atom will influence its reactivity.

Troubleshooting Protocol:

  • Solvent and Concentration Effects: The choice of solvent and the concentration of the reactants can strongly influence the selectivity of monolithiation. For example, in the case of 2,5-dibromopyridine, coordinating solvents and higher concentrations favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position.[6]

  • Directed ortho-Metalation (DoM): If your bromopyridine has a directing metalation group (DMG), you can use this to your advantage to achieve regioselective lithiation.[15][16][17][18] Common DMGs include amides, carbamates, and methoxy groups.[17] The DMG coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position.[17]

  • Careful Control of Stoichiometry and Temperature: Use of precisely one equivalent of the organolithium reagent at low temperatures is critical to favor monolithiation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lithiation of bromopyridines?

A1: Generally, very low temperatures, typically -78 °C (dry ice/acetone bath), are recommended to minimize side reactions like the halogen dance.[6][12][19] However, some protocols have been developed at higher temperatures, such as -50 °C in toluene.[8][9][14] The optimal temperature can be substrate-dependent and may require some optimization.

Q2: Which organolithium reagent is best for lithiating bromopyridines?

A2: For halogen-metal exchange, n-butyllithium (n-BuLi) is the most common and effective reagent.[14][19] For deprotonation reactions, lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used.[6]

Q3: Can I use Grignard reagents instead of organolithiums?

A3: While Grignard reagents can be formed from bromopyridines, their generation can sometimes be sluggish. Organolithium reagents are generally more reactive and reliable for this transformation. However, transmetalation of the initially formed lithiopyridine with a metal salt like ZnCl₂ can be a useful strategy to generate a more stable and less reactive organometallic species, which can help to avoid side reactions.[7][20]

Q4: How can I monitor the progress of my lithiation reaction?

A4: Direct monitoring of the lithiated intermediate is difficult. The most common method is to take a small aliquot of the reaction mixture, quench it with a suitable electrophile (like D₂O or an aldehyde), and analyze the resulting product mixture by techniques such as LC-MS or ¹H NMR to confirm the formation of the desired functionalized pyridine.[7]

Visualizing the Process: Lithiation of Bromopyridines Workflow

The following diagram illustrates the key steps and potential pitfalls in the lithiation of a generic bromopyridine.

Lithiation_Workflow Start Start: Bromopyridine Lithiation Lithiation: + n-BuLi Start->Lithiation Conditions Reaction Conditions: - Anhydrous Solvent (e.g., THF, Toluene) - Inert Atmosphere (N2, Ar) - Low Temperature (-78°C) Conditions->Lithiation Lithiated_Intermediate Lithiated Pyridine (Desired Intermediate) Lithiation->Lithiated_Intermediate Fast Electrophile Electrophile Addition (E+) Lithiated_Intermediate->Electrophile Halogen_Dance Side Reaction: Halogen Dance Lithiated_Intermediate->Halogen_Dance Slow, Temp. Dependent Protonation Side Reaction: Protonation (H+) Lithiated_Intermediate->Protonation If H+ present Product Desired Functionalized Pyridine Electrophile->Product Isomerized_Product Regioisomeric Byproduct Electrophile->Isomerized_Product Workup Aqueous Workup Product->Workup Isomerized_Intermediate Isomerized Lithiated Pyridine Halogen_Dance->Isomerized_Intermediate Isomerized_Intermediate->Electrophile Debrominated_Product Debrominated Pyridine Protonation->Debrominated_Product

Caption: Workflow for the lithiation of bromopyridines and common side reactions.

Quantitative Data Summary: Impact of Reaction Conditions

ParameterConditionCommon OutcomeTroubleshooting Strategy
Temperature > -60 °CIncreased risk of halogen dance and other side reactions.[1]Maintain cryogenic temperatures (-78 °C or below).[6]
Solvent Protic or wet solventsQuenching of the organolithium, leading to low yields and debromination.[7]Use rigorously dried, anhydrous aprotic solvents.[14]
Order of Addition Sequential (Lithiation then electrophile)Can allow time for halogen dance to occur.[7]Consider an "in situ quench" where the electrophile is present during lithiation.[11][12]
Atmosphere Presence of air/moistureDecomposition of the highly reactive organolithium intermediate.Maintain a strict inert atmosphere using N₂ or Ar.[19]

References

  • Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium.

  • Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.

  • An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids.

  • Optimization of Organolithium Reactions.

  • I'm incapable of lithiating a simple bromoptridine and it's driving me insane.

  • Directed Deprotonation-Transmetalation of 4-Bromopyridine: Flexible Routes to Substituted Pyridines.

  • The Synthesis and Applications of Heterocyclic Boronic Acids.

  • 3-pyridylboronic acid.

  • Examples of halogen dance reactions and their catalysts.

  • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions.

  • Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide.

  • ortho metalation.

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.

  • Halogen dance rearrangement.

  • Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization.

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.

  • Recent progress in the synthesis of pyridinylboronic acids and esters.

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.

  • Directed ortho metalation.

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

  • Lithiation- Borylation in Synthesis.

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.

  • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines.

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions Involving 4-Bromo-3-(2-methoxyethoxy)pyridine

Welcome to the technical support center for 4-Bromo-3-(2-methoxyethoxy)pyridine (CAS No. 1628707-46-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-3-(2-methoxyethoxy)pyridine (CAS No. 1628707-46-9). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a substituted bromopyridine, this reagent is a valuable precursor for introducing the pyridyl moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions. However, the interplay between the pyridine nitrogen, the C4-bromo reaction site, and the C3-alkoxy substituent presents unique challenges.

This document provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these challenges and achieve robust, scalable results.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Stability

A solid foundation for any experiment begins with proper reagent handling and storage.

Q1: What are the optimal storage conditions for 4-Bromo-3-(2-methoxyethoxy)pyridine?

A1: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1][2] For long-term stability, refrigeration is recommended. Always keep the container in a cool, dry, and well-ventilated area away from direct light, which can potentially induce degradation.[2][3]

Q2: What are the primary safety precautions for handling this compound?

A2: While a specific safety data sheet for this exact molecule is not widely available, data from structurally similar bromopyridines indicates that it should be handled as a potential irritant.[4][5][6] Always use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[4]

Q3: How can I confirm the purity of my starting material before starting a reaction?

A3: Verifying the purity of your starting material is a crucial first step to avoid troubleshooting problems later. The most reliable methods are:

  • ¹H NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS or GC-MS: To obtain an accurate purity assessment and confirm the molecular weight (232.07 g/mol ).[8]

  • TLC: As a quick check for the presence of multiple components.

Pay close attention to potential isomeric impurities or signs of degradation, such as discoloration.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position makes this compound an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, pyridine-containing substrates are notorious for their challenging nature.

Common Problem 1: Low or No Conversion

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.

Root Cause Analysis & Solutions

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes.[9][10] This is one of the most common failure modes for cross-coupling reactions with pyridyl halides.

    • Solution: Employ catalyst systems specifically designed for heteroaromatic substrates. This involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the desired catalytic cycle and sterically disfavor the formation of inhibitory palladium-pyridine complexes.[11]

ParameterRecommended Systems & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Recommended Ligands Buchwald Ligands: SPhos, XPhos, RuPhos. These are the gold standard for challenging couplings due to their steric bulk and electron-donating properties, which accelerate oxidative addition and reductive elimination.[12]
Other Options DPPF, BINAP: Bidentate ligands can also be effective by preventing the formation of inactive palladium dimers.[13][14]
  • Inefficient Oxidative Addition: The 3-(2-methoxyethoxy) group is electron-donating, which increases the electron density at the C4 position. This can make the oxidative addition of the Pd(0) catalyst to the C-Br bond, the first step of the catalytic cycle, more difficult and often rate-limiting.[12]

    • Solution: In addition to using highly active, electron-rich ligands as mentioned above, increasing the reaction temperature (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier for this step.[9][15]

  • Incorrect Base or Solvent System: The base is critical for the catalytic cycle (e.g., facilitating transmetalation in Suzuki coupling), and the solvent impacts solubility and reaction rate.[16]

    • Solution:

      • Base Selection: Weak bases are often insufficient. Use a strong, non-nucleophilic base. Anhydrous, finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[9][11]

      • Solvent Selection: Ensure you are using anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or DMF to ensure all reagents remain in solution at the reaction temperature.[9]

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose and solve low-yield issues.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Conversion Observed Check_Catalyst Is the Catalyst System Active Enough for a Pyridine Substrate? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Success Reaction Optimized Check_Catalyst->Success Yes Catalyst_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos)[12][13] Check_Catalyst->Catalyst_Ligand Check_Reagents Are Reagents High Purity & Anhydrous? Check_Conditions->Check_Reagents No Check_Conditions->Success Yes Cond_Temp Increase Temperature (e.g., 100-110 °C)[16] Check_Conditions->Cond_Temp Check_Reagents->Success Yes Reagent_Degas Rigorously Degas Solvents (Freeze-Pump-Thaw or N₂ Sparge)[12] Check_Reagents->Reagent_Degas Catalyst_Loading Increase Catalyst/Ligand Loading (e.g., from 1% to 3-5%) Catalyst_Ligand->Catalyst_Loading Cond_Base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃)[12] Cond_Temp->Cond_Base Cond_Solvent Screen Anhydrous Solvents (e.g., Dioxane, Toluene) Cond_Base->Cond_Solvent Reagent_Dry Use Flame-Dried Glassware & Anhydrous Reagents Reagent_Degas->Reagent_Dry G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Pd catalyst (2 mol%), ligand (4 mol%), base (2.0 equiv.), and boronic ester (1.2 equiv.) to a flame-dried Schlenk flask. p2 2. Add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 equiv.). p1->p2 p3 3. Seal flask, evacuate, and backfill with Argon (3x). p2->p3 r1 4. Add anhydrous, degassed solvent (e.g., Dioxane) via syringe. p3->r1 r2 5. Heat to 100-110 °C with vigorous stirring. r1->r2 r3 6. Monitor progress by TLC or LC-MS. r2->r3 w1 7. Cool to RT, dilute with EtOAc, and filter through Celite. r3->w1 w2 8. Wash filtrate with water and brine. w1->w2 w3 9. Dry over Na₂SO₄, filter, and concentrate. w2->w3 w4 10. Purify by column chromatography. w3->w4

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine. The primary focus is on the safe management and mitigation of the significant exotherm associated with the bromination of the 3-(2-methoxyethoxy)pyridine precursor.

Introduction: Understanding the Hazard

The synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine typically involves the electrophilic bromination of an electron-rich pyridine ring. The 2-methoxyethoxy group at the 3-position activates the ring, making the bromination reaction highly facile and, consequently, significantly exothermic.[1] An uncontrolled release of this heat can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which poses a severe safety risk in a laboratory or manufacturing setting.[2] This guide is designed to provide the necessary knowledge to anticipate, control, and safely manage this reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm observed during the synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine?

A1: The primary cause is the high reactivity of the 3-(2-methoxyethoxy)pyridine substrate towards electrophilic bromination. The ether group at the 3-position is an electron-donating group, which significantly increases the electron density of the pyridine ring. This heightened nucleophilicity leads to a very fast reaction with electrophilic bromine (e.g., molecular bromine, Br₂), releasing a substantial amount of heat in a short period. Reactions that release heat are known as exothermic reactions.[1][3] The rate of heat generation can easily exceed the rate of heat removal by standard laboratory cooling equipment, leading to a dangerous accumulation of heat.

Q2: How can I assess the thermal risk before performing the reaction at scale?

A2: Reaction calorimetry is the most reliable method for assessing thermal risk before scaling up.[4] Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provide critical data on the heat of reaction, adiabatic temperature rise, and the rate of heat release.[4][5] This data is essential for safe process design and scale-up.[4]

Parameter MeasuredDescriptionImportance for Safety
Heat of Reaction (ΔHᵣ) The total amount of heat released or absorbed during the reaction.Determines the total energy potential of the reaction.
Heat Flow (q) The rate at which heat is generated by the reaction over time.Crucial for ensuring the cooling system can handle the heat load at all times.
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.A key indicator of the potential severity of a thermal runaway.[4]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature reached during the reaction under specific process conditions.Helps define safe operating temperature limits.[6]

Data interpretation from reaction calorimetry helps in designing safer processes by understanding heat release and transfer.[4]

Q3: What are the best practices for controlling the exotherm during the addition of the brominating agent?

A3: Controlling the rate of heat generation is paramount. This is primarily achieved by controlling the rate at which the reactants are mixed.

  • Slow, Controlled Addition: The brominating agent (e.g., a solution of Br₂ in a suitable solvent) should be added dropwise or via a syringe pump to the cooled solution of the pyridine substrate.[2][7] This semi-batch approach ensures that the limiting reagent is consumed as it is added, preventing its accumulation and a subsequent uncontrolled reaction.[5]

  • Efficient Cooling: The reaction vessel must be immersed in a cooling bath (e.g., ice-water or a cryo-cooler) capable of maintaining the desired internal temperature throughout the addition.[2] It is critical to pre-cool the substrate solution before beginning the addition.[2]

  • Vigorous Stirring: Efficient stirring is essential to ensure rapid mixing and uniform temperature distribution, which facilitates effective heat transfer from the reaction mixture to the cooling bath.

  • Dilution: Conducting the reaction in a larger volume of an appropriate inert solvent can act as a heat sink, absorbing the energy released and moderating the temperature increase.[8]

Q4: My reaction temperature is rising uncontrollably. What are the immediate emergency procedures?

A4: In the event of a thermal runaway, immediate and decisive action is required. The priority is to stop the reaction and bring the temperature under control.

Emergency Response Workflow for Thermal Runaway

G A Uncontrolled Temperature Rise Detected B Stop Reagent Addition Immediately A->B C Enhance Cooling Drastically (e.g., add dry ice to bath) B->C D Is the reaction still accelerating? C->D E Prepare for Emergency Quench D->E Yes G Temperature Stabilized D->G No F Add Quenching Agent Cautiously (e.g., pre-cooled sodium thiosulfate solution) E->F H Evacuate Area & Alert Safety Personnel E->H If quench is too dangerous F->G

Caption: Emergency response plan for a thermal runaway event.

Q5: How does my choice of solvent affect exotherm management?

A5: The solvent plays a critical role in thermal management.[8][9] Key properties to consider are:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer.

  • Boiling Point: The boiling point of the solvent sets the upper limit of the reaction temperature under atmospheric pressure. A solvent with a boiling point well above the intended reaction temperature provides a margin of safety. However, a lower boiling point can sometimes provide "reflux cooling," where the vaporization of the solvent removes a significant amount of heat. This must be carefully engineered with a properly sized condenser.

  • Thermal Conductivity: Higher thermal conductivity allows for more efficient heat transfer to the cooling jacket.

  • Reactivity: The solvent must be inert to all reactants and intermediates. For example, using an alcohol could lead to unwanted side reactions with bromine.

Q6: Are there alternative, inherently safer synthetic approaches to consider?

A6: Yes, modern synthetic methods offer safer alternatives to traditional batch bromination with molecular bromine.

  • Flow Chemistry: Performing the bromination in a continuous flow reactor offers superior heat transfer due to the high surface-area-to-volume ratio.[10] This dramatically reduces the risk of thermal runaway.[10] Reagents are mixed in small volumes within the reactor, and the reaction is quenched immediately downstream, minimizing the inventory of hazardous materials at any given time.[10]

  • In-Situ Bromine Generation: Generating bromine in situ from safer, more stable precursors (e.g., oxidation of HBr with an oxidant like hydrogen peroxide or sodium hypochlorite) avoids the storage and handling of highly toxic and reactive molecular bromine.[10][11] This approach allows the rate of bromine generation to be matched to its rate of consumption, preventing accumulation.[10]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase at the start of addition. 1. Addition rate is too fast.2. Insufficient pre-cooling of the reaction mixture.3. Inadequate stirring.1. Immediately stop the addition.[12]2. Enhance external cooling.3. Once the temperature is stable, restart the addition at a much slower rate.
Localized orange/brown coloration that does not dissipate quickly. 1. Poor mixing, leading to a high local concentration of bromine.2. Stirrer has failed.1. Stop addition and increase the stirring rate.2. Ensure the stirrer is functioning correctly before resuming.
Reaction temperature continues to rise after addition is complete. Accumulation of unreacted starting material and/or brominating agent during the addition phase. This is a very dangerous situation.1. Immediately implement emergency cooling procedures.2. Do not add any more reagents.3. If cooling is ineffective, prepare for an emergency quench.
Low yield and formation of poly-brominated byproducts. Reaction temperature was too high, or local "hot spots" occurred due to poor mixing, leading to over-bromination.1. Maintain a lower, more consistent reaction temperature.2. Improve stirring efficiency.3. Ensure the brominating agent is added sub-surface to promote rapid mixing.

Experimental Protocols

Protocol 1: Controlled Batch Bromination (Lab Scale)

WARNING: This reaction is highly exothermic and involves hazardous materials.[13][14] All operations must be conducted in a certified chemical fume hood.[15] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[14] Have an appropriate quenching agent (e.g., 10% sodium thiosulfate solution) and spill kits readily available.[16][17]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a temperature probe, and an addition funnel. Place the flask in an ice-water bath.

  • Charging: Charge the flask with 3-(2-methoxyethoxy)pyridine (1.0 eq) and a suitable inert solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Begin stirring and cool the solution to 0-5 °C.

  • Reagent Preparation: In the addition funnel, prepare a solution of molecular bromine (1.0 - 1.1 eq) in the same solvent.

  • Slow Addition: Add the bromine solution dropwise to the stirred pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Monitor the temperature constantly.

  • Digestion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Quenching: Slowly add a pre-cooled 10% aqueous sodium thiosulfate solution dropwise to the reaction mixture until the reddish-brown color of excess bromine disappears.[2][16]

  • Workup: Proceed with a standard aqueous workup, extraction, and purification.

Protocol 2: Emergency Quenching Procedure

WARNING: This procedure should only be performed if a thermal runaway cannot be controlled by cooling alone. It may generate a large volume of gas. Ensure adequate ventilation and be prepared for a vigorous reaction.

  • Preparation: Have a container of pre-cooled, saturated sodium thiosulfate or sodium bisulfite solution ready.

  • Cooling: While implementing maximum cooling on the primary reaction vessel, prepare a larger, empty vessel equipped with a stirrer and place it in an ice bath.

  • Transfer (If Safe): If it is safe to do so, cautiously transfer the runaway reaction mixture into the larger vessel containing the quenching solution.

  • Addition (If Transfer is Unsafe): If transferring the reaction is not possible, cautiously add the cold quenching solution in small portions to the runaway reaction.[18] Be prepared for vigorous off-gassing.

  • Neutralization: Once the exotherm has subsided, continue to stir and cool the mixture until it is safe to handle.

Heat Generation vs. Heat Removal

G cluster_0 Safe Operation cluster_1 Thermal Runaway A Heat Generation Rate (q_gen) B Heat Removal Rate (q_rem) A->B q_gen <= q_rem (Stable Temperature) C Heat Generation Rate (q_gen) D Heat Removal Rate (q_rem) C->D q_gen > q_rem (Temperature Escalates)

Caption: Balancing heat generation and removal for thermal safety.

References

  • Academia.edu. (n.d.). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • (n.d.). Calorimetry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents. Retrieved from [Link]

  • De Jong, K. P., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromide Oxidation: A Safe Strategy for Electrophilic Brominations. Retrieved from [Link]

  • (n.d.). 5. Reaction Calorimetry. Retrieved from [Link]

  • HUF. (n.d.). Effects in reversible exothermic reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reaction calorimeter. Retrieved from [Link]

  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • ChemistryStudent. (n.d.). Calorimetry (A-Level). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Chemistry Stack Exchange. (2020, September 2). Safest way to conduct a reaction with bromine under reflux conditions. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bromination of pyridine in fuming sulphuric acid. Retrieved from [Link]

  • ehs.uci.edu. (n.d.). APPENDIX D. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • NSF PAR. (2025, July 21). α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkenes and Alkyne. Retrieved from [Link]

  • (1929). THE BROMINATION OF PYRIDINE1. Retrieved from [Link]

  • (n.d.). Pyridines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ReAgent Chemical Services. (2024, November 20). Exothermic Reactions Explained. The Chemistry Blog. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Wiley. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]

  • Google Patents. (2012, January 4). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • European Patent Office. (n.d.). Pyridine derivatives and their production - EP 0174726 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Filo. (2025, October 19). Question 3: Write out the mechanism for bromination of pyrrole shown belo... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 4-Bromo-3-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-Bromo-3-(2-methoxyethoxy)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.

Given the absence of publicly available experimental spectra for this specific compound, this guide presents a robust predictive analysis, grounded in established NMR principles and compared against the experimental data of structurally related analogs. By understanding the subtle interplay of substituent effects on the pyridine ring, researchers can confidently identify and characterize this and similar molecules.

The Structural Landscape: 4-Bromo-3-(2-methoxyethoxy)pyridine

The molecule at the heart of this guide, 4-Bromo-3-(2-methoxyethoxy)pyridine, possesses a unique substitution pattern that gives rise to a distinct NMR fingerprint. The pyridine ring, an essential scaffold in numerous pharmaceuticals, is functionalized with a bromine atom at the 4-position and a 2-methoxyethoxy group at the 3-position. This arrangement breaks the symmetry of the pyridine ring, leading to a complex and informative set of NMR signals.

Predicted NMR Spectral Data

To provide a baseline for identification, the ¹H and ¹³C NMR spectra of 4-Bromo-3-(2-methoxyethoxy)pyridine have been predicted using advanced computational algorithms. These predictions are based on a combination of database-driven methods and first-principles calculations, offering a reliable estimation of the chemical shifts and coupling patterns.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-3-(2-methoxyethoxy)pyridine

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
H-2~8.35 (d, J ≈ 4.8 Hz)C-2~149.5
H-5~7.30 (d, J ≈ 4.8 Hz)C-3~154.0
H-6~8.45 (s)C-4~112.0
O-CH₂~4.25 (t, J ≈ 4.5 Hz)C-5~125.0
O-CH₂~3.80 (t, J ≈ 4.5 Hz)C-6~151.0
O-CH₃~3.40 (s)O-CH₂~71.0
O-CH₂~69.0
O-CH₃~59.0

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz).

Comparative Analysis with Structural Analogs

To build confidence in the predicted data and to illustrate the impact of specific structural modifications, a comparative analysis with experimentally determined NMR data of related compounds is invaluable. Here, we examine the spectra of 3-bromo-5-methoxypyridine and 4-bromopyridine.

Case Study 1: 3-Bromo-5-methoxypyridine

This isomer provides an excellent comparison, highlighting the effect of substituent position on the chemical shifts of the pyridine ring protons and carbons.

Table 2: Experimental ¹H and ¹³C NMR Data for 3-Bromo-5-methoxypyridine

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-28.24 (d, J = 2.4 Hz)C-2Not Reported
H-47.36 (dd, J = 2.4, 1.6 Hz)C-3Not Reported
H-68.28 (d, J = 1.6 Hz)C-4Not Reported
O-CH₃3.86 (s)C-5Not Reported
C-6Not Reported
O-CH₃Not Reported

Data obtained from supporting information of a Royal Society of Chemistry publication.[1]

The differing substitution pattern in 3-bromo-5-methoxypyridine results in a different set of coupling constants and chemical shifts for the aromatic protons compared to the predicted values for our target molecule. This underscores the sensitivity of NMR to isomerism.

Case Study 2: 4-Bromopyridine

Examining the simpler 4-bromopyridine allows for the isolation of the electronic effects of the bromine atom on the pyridine ring.

Table 3: Experimental ¹H NMR Data for 4-Bromopyridine

¹H NMR (in DMSO-d₆)
Proton Chemical Shift (ppm)
H-2, H-68.68 (d)
H-3, H-57.73 (d)

Data obtained from ChemicalBook.[2]

In 4-bromopyridine, the symmetry of the molecule results in only two distinct signals in the aromatic region of the ¹H NMR spectrum. This provides a clear reference for understanding the deshielding effect of the nitrogen atom and the influence of the bromine substituent.

Deciphering the Spectra: A Guide to Interpretation

The predicted NMR data for 4-Bromo-3-(2-methoxyethoxy)pyridine can be interpreted based on fundamental principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling.[3][4][5]

  • ¹H NMR Spectrum:

    • The three protons on the pyridine ring (H-2, H-5, and H-6) are expected to appear in the aromatic region (typically 7.0-9.0 ppm).

    • The protons closest to the electronegative nitrogen atom (H-2 and H-6) are generally shifted downfield.

    • The bromine atom at the 4-position and the alkoxy group at the 3-position will further influence the chemical shifts of the ring protons through their electronic effects (inductive and mesomeric).[6][7][8]

    • The protons of the 2-methoxyethoxy side chain will appear in the upfield region of the spectrum. The methylene protons (O-CH₂) will likely appear as triplets due to coupling with the adjacent methylene group, and the methyl protons (O-CH₃) will be a singlet.

  • ¹³C NMR Spectrum:

    • The five carbon atoms of the pyridine ring will give rise to distinct signals in the downfield region of the spectrum (typically 100-160 ppm).

    • The carbon atom directly attached to the electronegative bromine (C-4) and the carbon attached to the oxygen of the ether linkage (C-3) will have their chemical shifts significantly affected.

    • The carbons of the 2-methoxyethoxy side chain will appear at higher field, with the carbon attached to oxygen being the most downfield of the three.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire their own experimental data for 4-Bromo-3-(2-methoxyethoxy)pyridine or similar compounds, the following protocol provides a standardized approach to ensure high-quality, reproducible results.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃), which is a common choice for many organic molecules.[9]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are a general guideline for a 400 MHz NMR spectrometer and may need to be optimized for specific instruments and samples.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

    • Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

Visualizing the Workflow

The process of obtaining and interpreting NMR data can be streamlined by following a logical workflow.

Figure 1: A generalized workflow for the acquisition and analysis of NMR data for organic compounds.

Conclusion

This guide provides a comprehensive framework for understanding and utilizing the ¹H and ¹³C NMR spectral data of 4-Bromo-3-(2-methoxyethoxy)pyridine. By combining predictive methods with comparative analysis of known analogs, researchers can gain a high degree of confidence in the structural assignment of this and related molecules. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data, a critical step in the rigorous characterization of novel compounds in the fields of chemical research and drug development.

References

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (2005, January 31). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects - R Discovery. (1988, April 1). Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

  • 13C-NMR spectrum of ( 4 ) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]

  • NMR Textbook - Interpretation of NMR Spectra - IChO PAN. (n.d.). Retrieved from [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - Beilstein Journals. (2021, January 18). Retrieved from [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - Rsc.org. (n.d.). Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • nmr data interpretation explained. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0264383) - NP-MRD. (n.d.). Retrieved from [Link]

  • 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 13C NMR. (n.d.). Retrieved from [Link]

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Comparative

Introduction: The Strategic Value of 4-Bromo-3-(2-methoxyethoxy)pyridine and the Quest for Alternatives

An In-Depth Technical Guide to Alternative Reagents for 4-Bromo-3-(2-methoxyethoxy)pyridine in Synthesis In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable build...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alternative Reagents for 4-Bromo-3-(2-methoxyethoxy)pyridine in Synthesis

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks.[1] 4-Bromo-3-(2-methoxyethoxy)pyridine, in particular, is a highly valuable intermediate, offering a strategic combination of functionalities. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 3-(2-methoxyethoxy) group modulates the electronic properties of the ring and can influence the pharmacokinetic profile of a final drug candidate through its hydrogen bond accepting capabilities and metabolic stability.[1][2]

However, reliance on a single, specialized reagent can introduce vulnerabilities into a synthetic campaign, including supply chain disruptions, high costs, or suboptimal reactivity for a specific transformation. Therefore, a thorough understanding of viable alternatives is not merely an academic exercise but a critical component of robust and efficient synthetic planning. This guide provides a comparative analysis of alternative reagents, focusing on their performance in the two most common and vital transformations for this scaffold: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Reactivity Profile of 4-Bromo-3-(2-methoxyethoxy)pyridine

The synthetic utility of 4-Bromo-3-(2-methoxyethoxy)pyridine is rooted in the distinct reactivity of its components:

  • The C-Br Bond: The carbon-bromine bond at the 4-position is sufficiently labile to readily participate in oxidative addition to a Pd(0) catalyst, initiating cross-coupling cycles. Its reactivity sits comfortably between the more reactive C-I bond and the less reactive C-Cl bond, offering a good balance of stability and reactivity.[3]

  • The Pyridine Core: The nitrogen atom in the pyridine ring deactivates the system towards electrophilic aromatic substitution but also makes the C-Br bond more susceptible to oxidative addition compared to a simple bromobenzene, due to the ring's electron-deficient nature.

  • The 3-Alkoxy Group: The electron-donating nature of the ether group at the 3-position can influence the rate of oxidative addition and the overall electron density of the aromatic system.

A Survey of Potential Alternative Reagents

The selection of an alternative reagent is guided by the specific requirements of the synthesis, including desired reactivity, cost, and commercial availability. Below is a categorized comparison of logical substitutes.

dot

G cluster_start Synthetic Goal Definition cluster_criteria Decision Criteria cluster_options Alternative Categories cluster_selection Selection & Validation Start Identify Need for 4-Bromo-3-(2-methoxyethoxy)pyridine Alternative Reactivity Required Reactivity? (High, Medium, Low) Start->Reactivity Define reaction type (e.g., Suzuki, Buchwald) Cost Cost/Availability Constraints? Reactivity->Cost Halogen Vary Halogen (Iodo, Chloro) Cost->Halogen Evaluate Options SideChain Vary Side Chain (Methoxy, Ethoxy) Cost->SideChain Evaluate Options Isomer Vary Isomer (2-Bromo, 3-Bromo) Cost->Isomer Evaluate Options LeavingGroup Vary Leaving Group (Triflate, Tosylate) Cost->LeavingGroup Evaluate Options Selection Select Optimal Reagent Halogen->Selection SideChain->Selection Isomer->Selection LeavingGroup->Selection Validation Experimental Validation Selection->Validation Perform small-scale test reaction

Caption: Workflow for selecting an alternative reagent.

Table 1: Comparison of Alternative Reagent Categories
CategoryExample ReagentRelative Reactivity in Pd CouplingPotential AdvantagesKey Considerations
Halogen Variation 4-Iodo -3-(2-methoxyethoxy)pyridineHigherMilder reaction conditions, lower catalyst loading may be possible.Higher cost, potentially lower stability.
4-Chloro -3-(2-methoxyethoxy)pyridineLowerLower cost, often more readily available raw materials.Requires more forcing conditions, specialized catalysts/ligands (e.g., Buchwald ligands).[4]
Side-Chain Variation 4-Bromo-3-methoxy pyridineSimilarSimpler structure, lower cost, widely available.[5]Altered solubility and pharmacokinetic properties.
4-Bromo-3-benzyloxy pyridineSimilarCan be deprotected to reveal a hydroxyl group for further functionalization.Potential for side reactions involving the benzyl group.
Isomeric Variation 2-Bromo -3-(2-methoxyethoxy)pyridineSimilar/Slightly DifferentDifferent substitution pattern may be required for specific SAR studies.[1]Steric hindrance from the 3-alkoxy group may affect catalyst coordination.
3-Bromo -4-(2-methoxyethoxy)pyridineSimilar/Slightly DifferentAccess to a different regioisomer of the final product.Electronic effects of the 4-alkoxy group differ from the 3-alkoxy group.
Leaving Group Variation Pyridin-4-yl triflate Similar to Bromo/IodoCan be synthesized from the corresponding pyridinol.Triflates can be sensitive to moisture and strong bases.

Comparative Analysis in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, coupling an organoboron species with a halide or triflate. The choice of halogen on the pyridine ring is the most critical factor influencing reaction efficiency.

dot

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product Product->Pd0 Catalyst Regeneration center G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR₂)L]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(NR₂)L AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Insights:

  • Substrate Reactivity: The I > Br > Cl reactivity trend holds true. [3]For bromo-pyridines, the reaction generally proceeds efficiently.

  • Ligand Choice: The choice of phosphine ligand is critical. Bidentate ligands like BINAP and DPPF were early breakthroughs, while modern, bulky monodentate ligands (e.g., Buchwald ligands) offer broader scope and efficiency, especially for less reactive chlorides. [4][6]* Base Selection: A strong, non-nucleophilic base is required for deprotonating the amine-palladium complex. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices for primary and secondary amines, while weaker bases like cesium carbonate (Cs₂CO₃) can be used for more acidic amines. [4]

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen). [7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for coupling aryl halides. [3][8]

  • Reagent Preparation: To a dry Schlenk flask, add the bromopyridine reagent (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 85-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard methods for aryl amine synthesis. [4][9]

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) under an inert atmosphere.

  • Inerting: Seal the tube, and evacuate and backfill with inert gas three times.

  • Reactant Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the bromopyridine reagent (1.0 equiv) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

While 4-Bromo-3-(2-methoxyethoxy)pyridine is a potent and versatile synthetic intermediate, a nuanced understanding of its alternatives empowers researchers to optimize their synthetic routes for efficiency, cost, and robustness.

  • For maximum reactivity and syntheses requiring mild conditions, the corresponding 4-iodo analog is the reagent of choice, provided the cost is acceptable.

  • For cost-effective, large-scale syntheses , investigating the 4-chloro analog is highly recommended, with the caveat that significant investment in catalyst and ligand screening will be necessary.

  • When the specific (2-methoxyethoxy) side chain is not a strict requirement, simpler and more economical alternatives like 4-bromo-3-methoxypyridine offer a nearly identical reactivity profile for the core coupling chemistry.

Ultimately, the best alternative is context-dependent. By leveraging the principles of reactivity and the practical protocols outlined in this guide, researchers can navigate the options with confidence, ensuring the continued and successful application of this important chemical scaffold.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PMC - NIH. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Dana Bioscience. 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine 100mg. [Link]

  • Science of Synthesis. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]

  • ResearchGate. Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic.... [Link]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • Universidad de Sonora. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

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Validation

A Senior Application Scientist's Guide to the Anticipated Spectroscopic Signatures of Compounds Derived from 4-Bromo-3-(2-methoxyethoxy)pyridine: A Comparative Analysis

For researchers and professionals in drug development, the meticulous characterization of novel compounds is a cornerstone of progress. The starting material, 4-Bromo-3-(2-methoxyethoxy)pyridine, presents a versatile sca...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the meticulous characterization of novel compounds is a cornerstone of progress. The starting material, 4-Bromo-3-(2-methoxyethoxy)pyridine, presents a versatile scaffold for the synthesis of a diverse range of derivatives with potential biological activity. This guide provides an in-depth, comparative analysis of the spectroscopic data anticipated for a representative compound synthesized from this precursor, alongside an alternative synthetic route. By examining the predicted spectral data, we can gain valuable insights into how different synthetic strategies can influence the final product's characteristics.

The Strategic Importance of 4-Bromo-3-(2-methoxyethoxy)pyridine

4-Bromo-3-(2-methoxyethoxy)pyridine is a valuable starting material due to its trifunctional nature. The bromine atom at the 4-position is primed for various cross-coupling reactions, allowing for the introduction of diverse substituents. The pyridine ring itself is a common motif in pharmaceuticals, and the 3-(2-methoxyethoxy) group can influence solubility and pharmacokinetic properties. The ether linkage is generally stable, but its oxygen atoms can also participate in hydrogen bonding, potentially affecting biological target interactions.

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-(2-methoxyethoxy)pyridine

A common and powerful method for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. In this proposed synthesis, we will couple 4-Bromo-3-(2-methoxyethoxy)pyridine with phenylboronic acid to yield 3-(2-methoxyethoxy)-4-phenylpyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base such as K₂CO₃ (2.0 eq). The use of a mixed solvent system is crucial for dissolving both the organic and inorganic reagents.[1]

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Workup: Upon completion, cool the reaction mixture to room temperature and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(2-methoxyethoxy)-4-phenylpyridine.

Suzuki_Miyaura_Coupling 4-Bromo-3-(2-methoxyethoxy)pyridine 4-Bromo-3-(2-methoxyethoxy)pyridine 3-(2-methoxyethoxy)-4-phenylpyridine 3-(2-methoxyethoxy)-4-phenylpyridine 4-Bromo-3-(2-methoxyethoxy)pyridine->3-(2-methoxyethoxy)-4-phenylpyridine Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->3-(2-methoxyethoxy)-4-phenylpyridine Pd(dppf)Cl2 / K2CO3 Pd(dppf)Cl2 / K2CO3 Pd(dppf)Cl2 / K2CO3->3-(2-methoxyethoxy)-4-phenylpyridine

Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.

Synthetic Route 2: An Alternative Approach - Nucleophilic Aromatic Substitution

An alternative pathway to a structurally similar compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction. For this comparison, we will synthesize 4-(phenylethynyl)-3-(2-methoxyethoxy)pyridine, starting from 4-chloro-3-nitropyridine. This multi-step synthesis offers a different set of challenges and potential impurities compared to the cross-coupling route.

Experimental Protocol: Multi-step Synthesis via SNAᵣ and Sonogashira Coupling
  • Step 1: Nucleophilic Aromatic Substitution: React 4-chloro-3-nitropyridine with 2-methoxyethanol in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). The highly reactive nitropyridine facilitates the displacement of the chloride by the methoxyethoxide.

  • Step 2: Reduction of the Nitro Group: Reduce the nitro group of the resulting 4-(2-methoxyethoxy)-3-nitropyridine to an amino group using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation.

  • Step 3: Sandmeyer Reaction: Convert the amino group to a bromo group via a Sandmeyer reaction, treating the corresponding diazonium salt with a copper(I) bromide solution. This yields 4-bromo-3-(2-methoxyethoxy)pyridine, the same starting material as in Route 1.

  • Step 4: Sonogashira Coupling: Couple the 4-bromo-3-(2-methoxyethoxy)pyridine with phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (TEA).

Alternative_Synthesis cluster_route2 Alternative Synthetic Route 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Intermediate_1 4-(2-methoxyethoxy)-3-nitropyridine 4-Chloro-3-nitropyridine->Intermediate_1 SNA(r) Intermediate_2 4-(2-methoxyethoxy)-3-aminopyridine Intermediate_1->Intermediate_2 Reduction Starting_Material_1 4-Bromo-3-(2-methoxyethoxy)pyridine Intermediate_2->Starting_Material_1 Sandmeyer Reaction Final_Product 4-(phenylethynyl)-3-(2-methoxyethoxy)pyridine Starting_Material_1->Final_Product Sonogashira Coupling

Caption: Multi-step alternative synthesis workflow.

Comparative Spectroscopic Data Analysis

The following tables present the anticipated spectroscopic data for the starting material and the products from both synthetic routes. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally similar compounds.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-Bromo-3-(2-methoxyethoxy)pyridine ~8.25d1HH-2
~8.10d1HH-6
~7.30dd1HH-5
~4.20t2H-OCH₂CH₂OCH₃
~3.80t2H-OCH₂CH₂OCH₃
~3.45s3H-OCH₃
3-(2-methoxyethoxy)-4-phenylpyridine ~8.40d1HH-2
~8.30d1HH-6
~7.50-7.30m5HPhenyl-H
~7.20dd1HH-5
~4.15t2H-OCH₂CH₂OCH₃
~3.75t2H-OCH₂CH₂OCH₃
~3.40s3H-OCH₃
4-(phenylethynyl)-3-(2-methoxyethoxy)pyridine ~8.35d1HH-2
~8.20d1HH-6
~7.60-7.40m5HPhenyl-H
~7.25dd1HH-5
~4.25t2H-OCH₂CH₂OCH₃
~3.85t2H-OCH₂CH₂OCH₃
~3.50s3H-OCH₃

Expertise & Experience: The predicted chemical shifts are based on the electronic environment of the protons. For instance, the protons on the pyridine ring are expected to be in the downfield region (7.0-8.5 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The introduction of a phenyl group in the Suzuki product will result in a complex multiplet for the phenyl protons. The alkyne in the Sonogashira product will have a lesser deshielding effect on the pyridine protons compared to the phenyl group.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
4-Bromo-3-(2-methoxyethoxy)pyridine ~150.5C-3
~148.0C-2
~145.0C-6
~125.0C-5
~110.0C-4 (C-Br)
~71.0-OCH₂CH₂OCH₃
~69.0-OCH₂CH₂OCH₃
~59.0-OCH₃
3-(2-methoxyethoxy)-4-phenylpyridine ~152.0C-3
~149.0C-2
~146.0C-6
~138.0Phenyl C-1'
~135.0C-4
~129.5Phenyl C-2', C-6'
~128.8Phenyl C-4'
~128.0Phenyl C-3', C-5'
~123.0C-5
~71.5-OCH₂CH₂OCH₃
~69.5-OCH₂CH₂OCH₃
~59.2-OCH₃
4-(phenylethynyl)-3-(2-methoxyethoxy)pyridine ~151.0C-3
~148.5C-2
~145.5C-6
~132.0Phenyl C-2', C-6'
~129.0Phenyl C-4'
~128.5Phenyl C-3', C-5'
~123.5Phenyl C-1'
~122.0C-5
~118.0C-4
~95.0C≡C-Ph
~85.0Py-C≡C
~71.2-OCH₂CH₂OCH₃
~69.2-OCH₂CH₂OCH₃
~59.1-OCH₃

Trustworthiness: The predicted ¹³C NMR chemical shifts are consistent with established ranges for substituted pyridines and aromatic compounds.[5][6] The carbon attached to the bromine in the starting material is expected to be at a relatively upfield position compared to the other pyridine carbons. The sp-hybridized carbons of the alkyne in the Sonogashira product will appear in a characteristic region (~80-100 ppm).

Table 3: Predicted IR and Mass Spectrometry Data
CompoundIR (cm⁻¹)MS (m/z)
4-Bromo-3-(2-methoxyethoxy)pyridine ~3050 (Ar C-H), ~2950, 2850 (Aliph. C-H), ~1580 (C=C/C=N), ~1100 (C-O), ~1050 (C-Br)232/234 [M, M+2]⁺
3-(2-methoxyethoxy)-4-phenylpyridine ~3050 (Ar C-H), ~2950, 2850 (Aliph. C-H), ~1600, 1580 (C=C/C=N), ~1100 (C-O)229 [M]⁺
4-(phenylethynyl)-3-(2-methoxyethoxy)pyridine ~3050 (Ar C-H), ~2950, 2850 (Aliph. C-H), ~2220 (C≡C), ~1580 (C=C/C=N), ~1100 (C-O)253 [M]⁺

Authoritative Grounding: The IR data predictions are based on characteristic vibrational frequencies of functional groups.[2][7] The C≡C stretch in the Sonogashira product is a key diagnostic peak. In mass spectrometry, the molecular ion peak for the starting material will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of approximately equal intensity).[8][9] The products of the coupling reactions will have molecular ion peaks corresponding to their respective molecular weights.

Discussion and Comparative Insights

The choice of synthetic route can have a significant impact on the purity and characterization of the final product.

  • Route 1 (Suzuki-Miyaura): This is a more direct route and is often high-yielding. Potential impurities could include unreacted starting materials, homocoupled products of the boronic acid, and residual palladium catalyst. The spectroscopic data for the product should be relatively clean, with the main challenge being the complete removal of palladium, which can sometimes be observed in trace analysis.

  • Route 2 (Multi-step): This longer route introduces more possibilities for side reactions and impurities at each step. For example, the reduction of the nitro group might not be complete, or the Sandmeyer reaction could yield side products. The final Sonogashira coupling step could also have unreacted starting material and homocoupled acetylene as impurities. Spectroscopic analysis would be critical at each stage to ensure the purity of the intermediates. The final product might contain trace impurities from previous steps, which could complicate the interpretation of the spectra.

From a spectroscopic standpoint, the key differentiating features between the two products would be:

  • ¹H NMR: The presence of a complex multiplet for the phenyl protons in the Suzuki product versus a slightly different aromatic region and the absence of these signals in the Sonogashira product.

  • ¹³C NMR: The presence of six signals for the phenyl group in the Suzuki product versus six signals for the phenyl group and two distinct signals for the alkyne carbons in the Sonogashira product.

  • IR: The absence of a C≡C stretch in the Suzuki product and its presence around 2220 cm⁻¹ in the Sonogashira product is a definitive distinguishing feature.

Conclusion

This guide has provided a comprehensive, albeit predictive, comparison of the spectroscopic data for compounds synthesized from 4-Bromo-3-(2-methoxyethoxy)pyridine via two distinct synthetic pathways. By understanding the anticipated NMR, IR, and mass spectrometry data, researchers can more effectively plan their synthetic strategies, monitor reaction progress, and confidently characterize their final products. The choice between a direct coupling reaction and a multi-step synthesis will depend on the availability of starting materials, desired yield, and the tolerance for potential impurities. In all cases, rigorous spectroscopic analysis is paramount to ensuring the identity and purity of the synthesized compounds, which is a critical step in the drug discovery and development pipeline.

References

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0057369).
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  • Cetina, M., Tranfić, M., Sviben, I., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

  • BLD Pharm. 4-Bromo-3-(2-methoxyethoxy)pyridine.
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  • Benchchem. Comparative Guide to the Characterization of 4-Bromo-2-chloro-6-iodopyridin-3-ol Derivatives.
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  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF.
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  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
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Comparative

A Strategic Cost-Benefit Analysis for the Synthetic Utility of 4-Bromo-3-(2-methoxyethoxy)pyridine

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is a critical decision that profoundly impacts project timelines, costs, and ultimate succe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is a critical decision that profoundly impacts project timelines, costs, and ultimate success. Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, and the 3-alkoxypyridine motif, in particular, is a privileged structure found in numerous biologically active molecules.[1][2] This guide presents an in-depth cost-benefit analysis of 4-Bromo-3-(2-methoxyethoxy)pyridine , a versatile yet specialized intermediate. We will objectively compare its performance in key synthetic transformations against viable alternatives, supported by experimental data and detailed protocols, to provide a clear framework for informed decision-making in synthetic strategy.

Profile of 4-Bromo-3-(2-methoxyethoxy)pyridine: Cost and Physicochemical Properties

4-Bromo-3-(2-methoxyethoxy)pyridine is a substituted pyridine featuring a bromine atom at the C4 position, which is amenable to a wide range of cross-coupling reactions, and a 2-methoxyethoxy side chain at the C3 position. This side chain can influence solubility, metabolic stability, and potential hydrogen bonding interactions in the final target molecule.

Table 1: Physicochemical Properties of 4-Bromo-3-(2-methoxyethoxy)pyridine

PropertyValueReference
CAS Number 1628707-46-9[3]
Molecular Formula C₈H₁₀BrNO₂[3]
Molecular Weight 232.07 g/mol [3]
Appearance Not specified; likely a solid or oil
Storage Cold-chain transportation suggested[3]

The cost of this reagent is a significant factor in its selection. As a specialized building block, its price is considerably higher than that of simpler substituted pyridines. The manufacturing process, which likely involves multi-step synthesis from more basic precursors, contributes to its market value.[4] Researchers should note that bulk pricing can substantially decrease the per-gram cost, making it more viable for later-stage development and scale-up campaigns.

Synthetic Performance Analysis: Utility in Cross-Coupling Reactions

The primary synthetic value of 4-Bromo-3-(2-methoxyethoxy)pyridine lies in its utility as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is of intermediate reactivity, offering a good balance between stability and reactivity, making it ideal for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 4-bromopyridines in this context is well-established, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

Table 2: Representative Suzuki-Miyaura Coupling using a 4-Bromopyridine Scaffold (Note: Specific experimental data for 4-Bromo-3-(2-methoxyethoxy)pyridine is not readily available in the provided search results. The following is a representative protocol based on similar 4-bromopyridine substrates.)

Aryl Boronic AcidCatalyst / LigandBaseSolventYield (%)Reference
Phenylboronic acidPd(OAc)₂ / (o-tolyl)₃PK₂CO₃Toluene/H₂OGood to Excellent[7]
Thienylboronic acidPd(OAc)₂ / (o-tolyl)₃PK₂CO₃Toluene/H₂OGood to Excellent[7]

Expertise in Practice: Causality Behind Experimental Choices The choice of a palladium(II) acetate precatalyst with a phosphine ligand like tri(o-tolyl)phosphine is a robust starting point for coupling with bromopyridines. The electron-donating and sterically bulky nature of the ligand facilitates the oxidative addition of the palladium complex into the C-Br bond and subsequent reductive elimination to form the desired product. The use of an aqueous base like potassium carbonate is cost-effective and generally provides sufficient basicity to drive the catalytic cycle.

  • To a reaction vessel, add 4-Bromo-3-(2-methoxyethoxy)pyridine (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., (o-tolyl)₃P, 4-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

A Comparative Guide to Synthetic Alternatives

The core of a cost-benefit analysis lies not in evaluating a reagent in isolation, but against its alternatives. The optimal choice depends on the specific project goals, including budget, timeline, and the desired chemical space.

Alternative Strategy 1: The Two-Step Approach from a Cheaper Precursor

A common and often more economical strategy is to utilize a simpler, less expensive starting material like 4-Bromo-3-hydroxypyridine and introduce the 2-methoxyethoxy side chain in a separate step.

Workflow Comparison: One-Step vs. Two-Step Synthesis

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Two-Step Approach A1 4-Bromo-3-(2-methoxyethoxy)pyridine (Higher Cost) A2 Cross-Coupling A1->A2 A3 Final Product A2->A3 B1 4-Bromo-3-hydroxypyridine (Lower Cost) B2 Alkylation with 2-bromoethyl methyl ether B1->B2 B3 Cross-Coupling B2->B3 B4 Final Product B3->B4

Caption: Workflow comparison of direct vs. two-step synthetic routes.

  • Cost-Benefit Analysis:

    • Cost: 4-Bromo-3-hydroxypyridine is significantly cheaper per gram.[8] However, this initial saving must be weighed against the cost of the alkylating agent (e.g., 2-bromoethyl methyl ether), base, solvent, and the additional labor and time for the alkylation step.

    • Yield: This route introduces an additional synthetic step, and the overall yield will be the product of the yields of both the alkylation and the coupling reactions. A high-yielding alkylation is critical for this strategy to be viable.

    • Flexibility: The two-step approach offers greater flexibility. The common intermediate, 4-Bromo-3-hydroxypyridine, can be alkylated with a variety of electrophiles, allowing for the rapid generation of a small library of analogues with different ether side chains.

Recommendation: For large-scale synthesis where raw material cost is a primary driver, the two-step approach is often more economical. For early-stage discovery where speed and access to a single target are paramount, the direct use of 4-Bromo-3-(2-methoxyethoxy)pyridine may be justified.

Alternative Strategy 2: Modern C-H Functionalization

A more advanced alternative bypasses the need for halogenated precursors altogether, instead relying on the direct functionalization of C-H bonds on a simpler pyridine scaffold.[9][10][11]

Decision Logic: Halogenation vs. C-H Functionalization

Caption: Decision-making framework for choosing a synthetic strategy.

  • Cost-Benefit Analysis:

    • Cost: While the starting pyridine may be very cheap, the catalysts required for regioselective C-H functionalization (often based on rhodium, iridium, or specialized nickel systems) can be expensive.[12]

    • Efficiency: C-H activation represents the pinnacle of atom economy, avoiding the installation and subsequent displacement of a halogen. However, achieving high regioselectivity at the C4 position of a 3-substituted pyridine can be challenging and may require extensive reaction optimization.[9][12]

    • Scalability: Scaling C-H functionalization reactions can sometimes be problematic due to catalyst sensitivity, cost, and turnover numbers.

Recommendation: C-H functionalization is a powerful tool for academic and exploratory research. For robust, scalable, and predictable process development in an industrial setting, classical cross-coupling of a halogenated pyridine often remains the more trusted and cost-effective method at present.

Summary and Strategic Recommendations

The choice of whether to use 4-Bromo-3-(2-methoxyethoxy)pyridine is a nuanced decision that balances several competing factors.

Table 3: Comparative Summary of Synthetic Strategies

StrategyStarting Material CostReagent/Catalyst CostOverall YieldVersatilityScalability
Direct Coupling HighModerate (Pd catalyst)High (for one step)LowGood
Two-Step Approach LowLow-ModerateModerate (cumulative)HighExcellent
C-H Functionalization Very LowHigh (specialized catalyst)VariableModerateModerate

Final Recommendations:

  • For Early-Stage Medicinal Chemistry & Rapid Target Synthesis: The direct use of 4-Bromo-3-(2-methoxyethoxy)pyridine is often the most efficient path. The higher initial cost is justified by the speed of obtaining the final compound, saving valuable time in hit-to-lead campaigns.

  • For Analogue Synthesis & Library Generation: The two-step approach starting from 4-Bromo-3-hydroxypyridine offers superior flexibility and is more cost-effective for creating a diverse set of related molecules.

  • For Large-Scale Process Chemistry: The two-step approach is almost always the preferred route due to the significant cost savings on the primary starting material, which is a critical factor in manufacturing.

  • For Novel Route Discovery & Green Chemistry Initiatives: C-H functionalization presents an exciting, atom-economical alternative that, while currently more challenging for process implementation, holds significant promise for future sustainable synthesis.

By carefully considering these factors, researchers can make a strategically sound and economically viable choice that best aligns with the specific goals and constraints of their synthetic projects.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (n.d.).
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12).
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.).
  • C-H Functionalization of Pyridines - ResearchGate. (n.d.).
  • 1628707-46-9|4-Bromo-3-(2-methoxyethoxy)pyridine|BLD Pharm. (n.d.).
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. (2024, October 30).
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  • Synthetic routes | OCR A-Level Chemistry. (n.d.). Retrieved March 2, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). Retrieved March 2, 2026, from [Link]

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